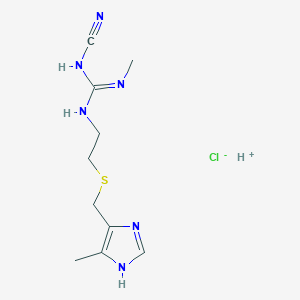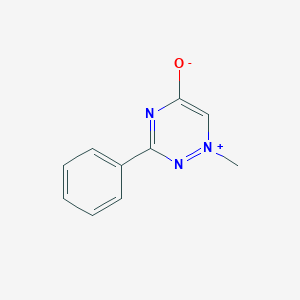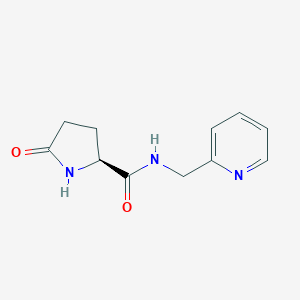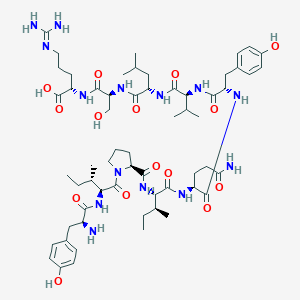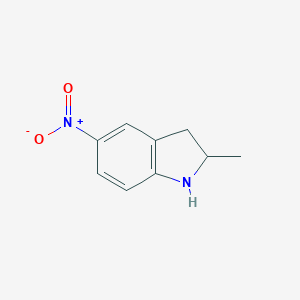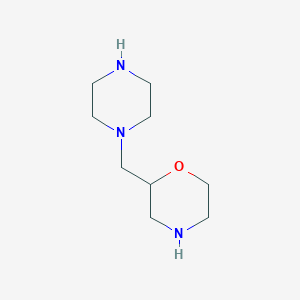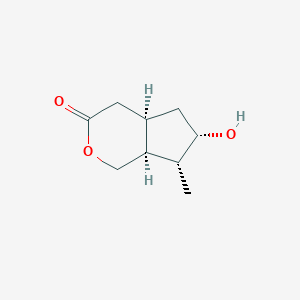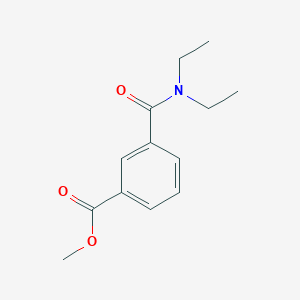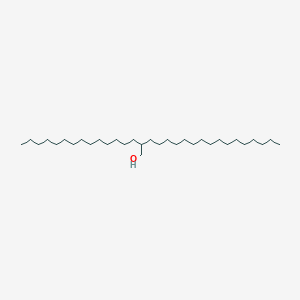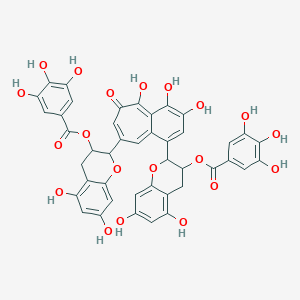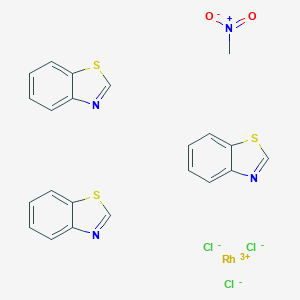
Tris(benzothiazole-N)trichlororhodium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(benzothiazole-N)trichlororhodium(III) (RhBt) is a complex compound that has been extensively studied for its potential applications in various fields, including catalysis, material science, and biomedical research. RhBt is a coordination compound that contains rhodium, benzothiazole, and chlorine atoms.
Mechanism Of Action
The mechanism of action of Tris(benzothiazole-N)trichlororhodium(III) is not fully understood. However, it is believed that the complex interacts with biological molecules, including DNA and proteins, through coordination bonds. The complex may also interact with cellular membranes, leading to changes in membrane permeability and function.
Biochemical And Physiological Effects
Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential anticancer activity through the induction of apoptosis and the inhibition of cell proliferation. The complex has also been shown to exhibit potential antibacterial and antifungal activity. In addition, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential neuroprotective activity through the inhibition of oxidative stress and the modulation of neurotransmitter levels.
Advantages And Limitations For Lab Experiments
Tris(benzothiazole-N)trichlororhodium(III) exhibits several advantages for lab experiments, including high stability, solubility, and catalytic activity. However, the complex also exhibits several limitations, including toxicity, poor selectivity, and the potential for side reactions.
Future Directions
Tris(benzothiazole-N)trichlororhodium(III) exhibits significant potential for future research in various fields, including catalysis, material science, and biomedical research. Some possible future directions include the development of new synthesis methods for Tris(benzothiazole-N)trichlororhodium(III), the optimization of its catalytic activity, and the exploration of its potential applications in drug delivery and imaging.
Synthesis Methods
Tris(benzothiazole-N)trichlororhodium(III) can be synthesized using various methods, including the reaction of rhodium(III) chloride hydrate with benzothiazole in the presence of a base. The reaction typically occurs in a solvent such as methanol or ethanol and is followed by the addition of hydrochloric acid to precipitate the complex. The complex can then be purified using various techniques, including recrystallization and chromatography.
Scientific Research Applications
Tris(benzothiazole-N)trichlororhodium(III) has been extensively studied for its potential applications in catalysis, material science, and biomedical research. In catalysis, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit high catalytic activity in various reactions, including the oxidation of alcohols and the reduction of ketones. In material science, Tris(benzothiazole-N)trichlororhodium(III) has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and nanoparticles. In biomedical research, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential anticancer activity and has been used as a tool for studying the interaction between metal complexes and biological systems.
properties
CAS RN |
124387-77-5 |
|---|---|
Product Name |
Tris(benzothiazole-N)trichlororhodium(III) |
Molecular Formula |
C22H18Cl3N4O2RhS3 |
Molecular Weight |
675.9 g/mol |
IUPAC Name |
1,3-benzothiazole;nitromethane;rhodium(3+);trichloride |
InChI |
InChI=1S/3C7H5NS.CH3NO2.3ClH.Rh/c3*1-2-4-7-6(3-1)8-5-9-7;1-2(3)4;;;;/h3*1-5H;1H3;3*1H;/q;;;;;;;+3/p-3 |
InChI Key |
DVJBEMDYHQNLGW-UHFFFAOYSA-K |
SMILES |
C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3] |
Canonical SMILES |
C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3] |
synonyms |
tris(benzothiazole-N)trichlororhodium(III) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



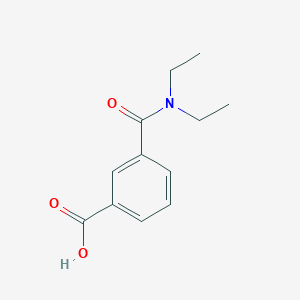

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)

